molecular formula C15H12N2O5 B2636530 (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate CAS No. 331462-31-8

(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate

Cat. No.: B2636530
CAS No.: 331462-31-8
M. Wt: 300.27
InChI Key: MYZSOEDFOBHJNO-MHWRWJLKSA-N
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Description

(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields

Scientific Research Applications

(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers explore its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It finds applications in the development of new materials, dyes, and agrochemicals.

Preparation Methods

The synthesis of (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate typically involves the condensation of 2-methoxybenzaldehyde with 3-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.

Mechanism of Action

The mechanism of action of (E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions and exhibiting its biological effects .

Comparison with Similar Compounds

(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate can be compared with other similar compounds, such as:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

These compounds share structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of a methoxyphenyl group and a nitrobenzoate moiety, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

[(E)-(2-methoxyphenyl)methylideneamino] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-21-14-8-3-2-5-12(14)10-16-22-15(18)11-6-4-7-13(9-11)17(19)20/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZSOEDFOBHJNO-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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